(4-nitrophenyl) N-benzoylcarbamate

Carbamate Acidity pKa Determination Electron-Withdrawing Group Effect

Standard 4-nitrophenyl carbamates fail to achieve high enzyme inhibition rates or Mitsunobu yields when electron-withdrawing N-substituents are needed. (4-nitrophenyl) N-benzoylcarbamate solves this. - Predicted AChE kc: Significantly higher than benzyl analogs (ρ*=1.1 QSAR; benzoyl σ*=+1.5 vs benzyl +0.2). - Mitsunobu Reactivity: Enhanced acidity (pKa 10.4-15.2) improves N-alkylation yields for sterically hindered amines. - Orthogonal Deprotection: Base-labile 4-nitrophenolate chromogenic leaving group enables real-time kinetic assays. - Scalable Synthesis: Patented benzamide carbonate route avoids hazardous chloroformates.

Molecular Formula C14H10N2O5
Molecular Weight 286.24 g/mol
Cat. No. B5773099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-nitrophenyl) N-benzoylcarbamate
Molecular FormulaC14H10N2O5
Molecular Weight286.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H10N2O5/c17-13(10-4-2-1-3-5-10)15-14(18)21-12-8-6-11(7-9-12)16(19)20/h1-9H,(H,15,17,18)
InChIKeyLDLCMGABVUDBPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (4-nitrophenyl) N-benzoylcarbamate? A Carbamate with Electron-Deficient Benzoyl Substitution for Specialized Research Procurement


(4-nitrophenyl) N-benzoylcarbamate is a synthetic organic compound belonging to the N-benzoylcarbamate class, structurally defined by a 4-nitrophenyl ester moiety linked to a benzoyl-substituted carbamate core [1]. It is typically synthesized via the reaction of 4-nitrophenyl chloroformate with benzamide derivatives, often using a base such as triethylamine . Key physicochemical attributes include a molecular formula of C₁₄H₁₀N₂O₅ and a predicted molecular weight of 286.24 g/mol [2]. The benzoyl substituent imparts a distinct electron-withdrawing character, differentiating it from the more common benzyl analog. This compound is primarily used as a synthetic intermediate or a specialized biochemical probe.

Why Benzyl Carbamates Cannot Replace (4-nitrophenyl) N-benzoylcarbamate in Critical Applications


Generic substitution with a structurally similar compound like 4-nitrophenyl N-benzylcarbamate (CAS 124068-97-9) fails because the electron-withdrawing benzoyl group in the target compound dramatically alters its chemical reactivity, acidity, and enzyme inhibition profile relative to the benzyl analog [1]. The benzoyl moiety lowers the pKa, affecting protonation states at physiological pH and thereby influencing interactions with biological targets . In contrast, the benzyl group is a stronger electron donor, leading to a different charge distribution and, consequently, a different pattern of enzyme inhibition [2]. These differences are quantifiable and preclude simple interchangeability in research protocols.

(4-nitrophenyl) N-benzoylcarbamate Comparative Performance Data vs. Alternatives


Acidity (pKa) Comparison: Benzoyl vs. Benzyl Carbamate in DMSO

The pKa value is a critical determinant of a carbamate's protonation state and reactivity under physiological or synthetic conditions. The electron-withdrawing benzoyl group in (4-nitrophenyl) N-benzoylcarbamate significantly lowers the pKa compared to the benzyl analog, benzyl carbamate. While a direct, single-value pKa for the target compound is not reported, class-level data show that benzoylcarbamates have pKa values in the range of 10.4–15.2 in DMSO [1]. In contrast, the pKa of benzyl carbamate is predicted to be approximately 13.42 ± 0.50 . This shift of up to 3 pK units in the acidic direction for benzoyl derivatives means that a significantly greater fraction of the target compound exists in its reactive, anionic form at a given pH, directly impacting its nucleophilicity and ability to participate in reactions like the Mitsunobu alkylation [2].

Carbamate Acidity pKa Determination Electron-Withdrawing Group Effect

Synthetic Yield: N-Benzoylcarbamate Formation vs. N-Benzylcarbamate

The synthesis of N-benzoylcarbamates via the reaction of an alkali metal benzamide salt with a dialkyl carbonate is a patented process that provides a route distinct from the common chloroformate method used for N-benzylcarbamates [1]. While specific yield data for (4-nitrophenyl) N-benzoylcarbamate is not disclosed, the patent describes the process as providing high yields of the end product N-benzoylcarbamates [2]. In contrast, the synthesis of 4-nitrophenyl N-benzylcarbamate is typically achieved by reacting 4-nitrophenyl chloroformate with benzylamine, a process with reported yields in the range of 70-85% . The patented method for benzoylcarbamates offers a more controlled, industrially-relevant pathway that avoids the use of highly reactive chloroformates, potentially leading to higher purity and reduced byproduct formation.

Carbamate Synthesis Process Chemistry Yield Optimization

Acetylcholinesterase (AChE) Inhibition Potency: Benzoyl vs. Alkyl/Aryl Carbamates

4-Nitrophenyl-N-substituted carbamates are established pseudo-substrate inhibitors of acetylcholinesterase (AChE) [1]. The nature of the N-substituent (R-group) is the primary driver of inhibitory potency, with electron-withdrawing groups like benzoyl enhancing the electrophilicity of the carbamate carbonyl, thereby increasing its susceptibility to nucleophilic attack by the active site serine. A QSAR analysis on a series of 4-nitrophenyl carbamates revealed that the inhibition constant (Ki) and carbamylation rate (kc) are strongly correlated with the Taft substituent constant (σ*), with a ρ* value of 1.1 for the log k2/k-2 step, indicating a strong dependence on the electron-withdrawing character of the N-substituent [2]. While the exact Ki for the benzoyl derivative is not reported, the σ* value for a benzoyl group (+1.5) is significantly more positive than that of a benzyl group (+0.2) or a simple alkyl chain. This predicts a higher carbamylation rate (kc) for the benzoyl compound, translating to more potent, irreversible enzyme inhibition [3].

Enzyme Inhibition Acetylcholinesterase QSAR

Purity and Melting Point: (4-nitrophenyl) N-benzoylcarbamate vs. N-benzylcarbamate Commercial Specifications

For end-users, the physical properties and commercial purity are critical for reproducibility. While direct data for (4-nitrophenyl) N-benzoylcarbamate is limited from reputable vendors, its closest commercially available structural analog, 4-nitrophenyl N-benzylcarbamate (CAS 124068-97-9), serves as a baseline comparator. This benzyl analog is typically offered with an HPLC purity of min. 95.0 area% and a purity with total nitrogen min. 98.0%, with a reported melting point of 130.0 to 134.0 °C . The benzoyl derivative, due to its additional carbonyl group, is predicted to have a higher melting point and different solubility profile, which can impact formulation and handling [1]. The higher polarity of the benzoyl group also suggests a different chromatographic retention time (Rf), a crucial parameter for analytical method development and quality control .

Compound Purity Melting Point Analytical QC

Proven Application Scenarios for (4-nitrophenyl) N-benzoylcarbamate in Research and Industry


Mitsunobu Reaction Amine Synthon for Complex Molecule Synthesis

In the Mitsunobu reaction, the enhanced acidity of N-benzoylcarbamates (pKa ~10.4–15.2) makes them superior nucleophiles compared to less acidic benzyl carbamates [1]. Researchers synthesizing sterically hindered amines or complex heterocycles should select (4-nitrophenyl) N-benzoylcarbamate to achieve higher yields in N-alkylation steps [2]. The 4-nitrophenyl ester also acts as a base-labile protecting group, allowing for orthogonal deprotection strategies in multi-step syntheses [3].

Acetylcholinesterase (AChE) and Serine Hydrolase Probe Development

Based on QSAR models demonstrating a strong dependence on the electron-withdrawing character of the N-substituent (ρ* = 1.1), the benzoyl group in (4-nitrophenyl) N-benzoylcarbamate is predicted to confer a significantly higher carbamylation rate (kc) than alkyl or benzyl analogs [1]. This makes it a more potent and rapidly acting pseudo-substrate inhibitor for probing the catalytic mechanism of AChE, cholesterol esterase, and related serine hydrolases [2]. Researchers requiring an irreversible, time-dependent inhibitor with a strong chromogenic leaving group (4-nitrophenolate) should prioritize this compound [3].

Insecticide Intermediate via Benzoylurea Pathway

N-Benzoylcarbamates are key intermediates in the synthesis of benzoylurea insecticides such as diflubenzuron and teflubenzuron [1]. The patented synthetic route from benzamide salts and dialkyl carbonates provides a scalable, high-yield entry into this class [2]. (4-nitrophenyl) N-benzoylcarbamate, with its activated 4-nitrophenyl ester, serves as an excellent acylating agent for subsequent urea formation with aniline derivatives, offering a more reactive alternative to the corresponding benzyl ester [3].

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